molecular formula C12H4O3 B12571617 6,7-Didehydronaphtho[1,2-c]furan-1,3-dione CAS No. 287108-15-0

6,7-Didehydronaphtho[1,2-c]furan-1,3-dione

Cat. No.: B12571617
CAS No.: 287108-15-0
M. Wt: 196.16 g/mol
InChI Key: AKPWGCCRVSMEFV-UHFFFAOYSA-N
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Description

6,7-Didehydronaphtho[1,2-c]furan-1,3-dione is an organic compound with the molecular formula C12H6O3 and a molecular weight of 198.18 g/mol . This compound is part of the naphthofuran family, characterized by a fused ring structure that includes both naphthalene and furan moieties.

Preparation Methods

The synthesis of 6,7-Didehydronaphtho[1,2-c]furan-1,3-dione typically involves the cyclization of naphthalene derivatives under specific conditions. One common method includes the reaction of naphthalene-1,2-dicarboxylic anhydride with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the desired furan ring . Industrial production methods often involve similar cyclization reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

6,7-Didehydronaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Didehydronaphtho[1,2-c]furan-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex polycyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6,7-Didehydronaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

6,7-Didehydronaphtho[1,2-c]furan-1,3-dione can be compared with other naphthofuran derivatives, such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

287108-15-0

Molecular Formula

C12H4O3

Molecular Weight

196.16 g/mol

IUPAC Name

6,7-didehydrobenzo[e][2]benzofuran-1,3-dione

InChI

InChI=1S/C12H4O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h2,4-6H

InChI Key

AKPWGCCRVSMEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=O)OC3=O)C#C1

Origin of Product

United States

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